![molecular formula C14H17FN2O B14365827 Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro- CAS No. 90183-18-9](/img/structure/B14365827.png)
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-1-azabicyclo[222]oct-3-yl-2-fluoro- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group attached to a bicyclic structure with a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro- typically involves the following steps:
Formation of the Bicyclic Structure: The bicyclic structure can be synthesized through a series of cyclization reactions starting from simple organic precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Benzamide Group: The benzamide group is attached through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro- undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield amines or alcohols.
Substitution: May yield halogenated derivatives or substituted benzamides.
Applications De Recherche Scientifique
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro- has several scientific research applications:
Medicinal Chemistry: Used as a lead compound in the development of new drugs targeting specific receptors or enzymes.
Pharmacology: Studied for its potential effects on neurotransmitter systems and its role as a receptor agonist or antagonist.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: Utilized in the synthesis of advanced materials or as an intermediate in the production of other complex compounds.
Mécanisme D'action
The mechanism of action of Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Azabicyclo[2.2.2]oct-3-yl)-N-(2-methoxyphenyl)benzamide
- N-(1-Azabicyclo[2.2.2]oct-3-yl)-N-(2-pyridinyl)benzamide
- 1-Azabicyclo[2.2.2]oct-3-yl 3-hydroxy-2,2-diphenylpropanoate
Uniqueness
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro- is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
90183-18-9 |
|---|---|
Formule moléculaire |
C14H17FN2O |
Poids moléculaire |
248.30 g/mol |
Nom IUPAC |
N-(1-azabicyclo[2.2.2]octan-3-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C14H17FN2O/c15-12-4-2-1-3-11(12)14(18)16-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9H2,(H,16,18) |
Clé InChI |
YWYLKYFZOMUTBF-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C(C2)NC(=O)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365748.png)
![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)
![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)

![2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene](/img/structure/B14365772.png)
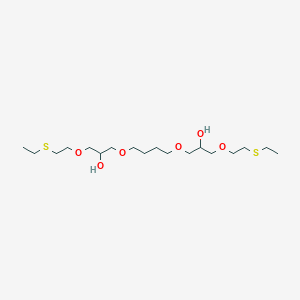
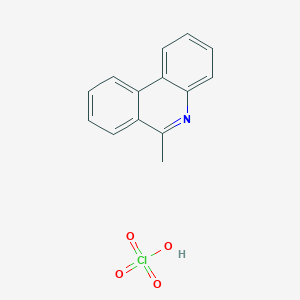
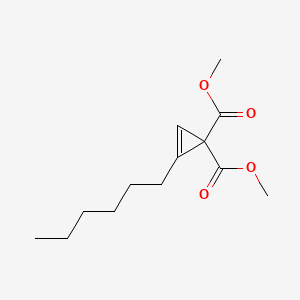
![1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14365785.png)
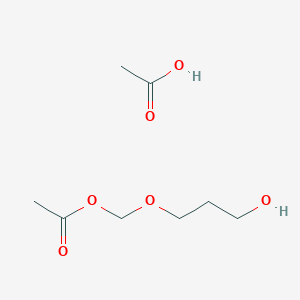
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]](/img/structure/B14365799.png)
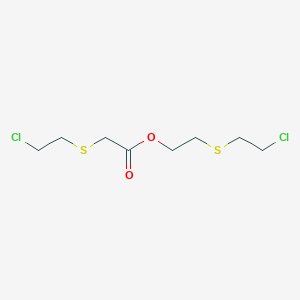
diethyl-lambda~5~-phosphane](/img/structure/B14365809.png)
![S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate](/img/structure/B14365810.png)
